SiR-tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

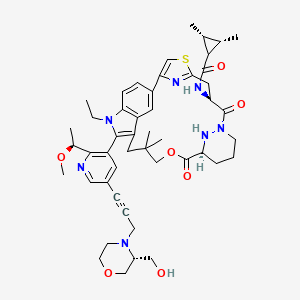

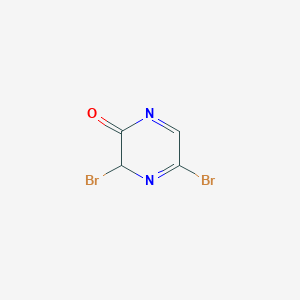

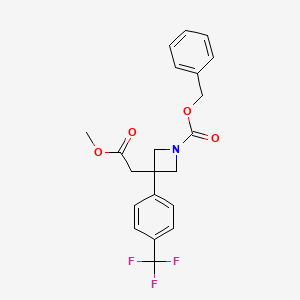

SiR-tetrazine is a derivative of the fluorophore silicon rhodamine (SiR). It is specifically the 4-(1,2,4,5-tetrazin-3-yl)benzylamino derivative of SiR . This compound is cell permeable and reacts readily with dienophiles such as trans-cyclooctene, bicyclo[6.1.0]non-4-yn, and norbornene derivatives . This compound is known for its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, fluorogenic character, and compatibility with superresolution microscopy techniques .

Preparation Methods

The synthesis of SiR-tetrazine involves the derivatization of silicon rhodamine with a tetrazine moiety. Various synthetic routes for tetrazines include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Industrial production methods often involve the use of combinatorial methods to produce linear, angular, and fused tetrazine heterocycles .

Chemical Reactions Analysis

SiR-tetrazine undergoes several types of chemical reactions, primarily involving bioorthogonal chemistry. It reacts with dienophiles in inverse electron demand Diels-Alder reactions, forming highly strained bicyclic intermediates . Common reagents used in these reactions include trans-cyclooctene and bicyclononyne . The major products formed from these reactions are multi-substituted pyridazines .

Scientific Research Applications

SiR-tetrazine has a wide range of scientific research applications. It is extensively used in live-cell imaging and super-resolution microscopy due to its fluorogenic properties . In chemical biology, it is employed for cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy . Additionally, it is used in the preparation of custom SiR probes and conjugates for site-selective protein conjugation .

Mechanism of Action

The mechanism of action of SiR-tetrazine involves its rapid reaction kinetics in bioorthogonal chemistry. The inverse electron demand Diels-Alder reaction with dienophiles is the most rapid bioorthogonal reaction, with fast kinetics up to 10^7 M−1 s−1 . This reaction is efficient in drug delivery, single-cell detection, and immuno-PET imaging .

Comparison with Similar Compounds

SiR-tetrazine is unique due to its combination of far-red absorption and emission wavelengths, high photostability, and compatibility with superresolution microscopy . Similar compounds include other tetrazine derivatives, such as triazines and tetrazoles, which also possess high chemical stability and are used in various biological and chemical applications .

Properties

Molecular Formula |

C36H35N7O3Si |

|---|---|

Molecular Weight |

641.8 g/mol |

IUPAC Name |

3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C36H35N7O3Si/c1-42(2)25-12-15-28-31(18-25)47(5,6)32-19-26(43(3)4)13-16-29(32)36(28)30-17-24(11-14-27(30)35(45)46-36)34(44)37-20-22-7-9-23(10-8-22)33-40-38-21-39-41-33/h7-19,21H,20H2,1-6H3,(H,37,44) |

InChI Key |

RYISHELXGDAHFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C(=O)O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)

![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)

![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)

![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)